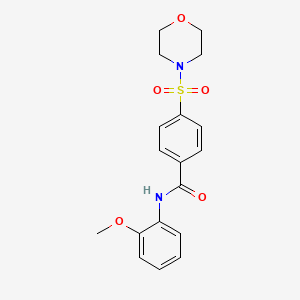![molecular formula C18H20N6O B5575627 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5575627.png)
N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.16985928 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Drug Development and Mechanism of Action
Research on similar compounds often focuses on their role as modulators of specific biological pathways. For example, compounds with activity on GABAA receptors, like indiplon, are studied for their potential in treating conditions such as insomnia. These studies examine the drug's pharmacokinetics, effects on psychomotor and cognitive performance, and potential for abuse (Carter et al., 2007) Carter et al., 2007.
2. Metabolism and Excretion
Understanding how compounds are metabolized and excreted is crucial for drug development. Studies on mirabegron, for instance, provide insights into the mass balance, metabolite profiles, and routes of excretion in humans, which are critical for assessing drug safety and efficacy (Takusagawa et al., 2012) Takusagawa et al., 2012.
3. Therapeutic Applications and Safety
Research also explores the therapeutic applications of compounds and their safety profiles. For example, the use of acetaminophen in managing patent ductus arteriosus in neonates demonstrates how understanding the effects of well-known drugs can lead to new therapeutic applications (Cinteză et al., 2018) Cinteză et al., 2018.
4. Role in Disease and Potential for Prevention
Compounds that modulate specific biological pathways can have roles in disease prevention. Studies on dietary compounds and their metabolites, like heterocyclic amines from cooked meats, contribute to understanding cancer risks and mechanisms of carcinogenesis, which could inform dietary recommendations and cancer prevention strategies (Turteltaub et al., 1999) Turteltaub et al., 1999.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-14-7-10-24(23-14)17-12-16(21-13-22-17)19-8-9-20-18(25)11-15-5-3-2-4-6-15/h2-7,10,12-13H,8-9,11H2,1H3,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQNERDYUGJSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5575561.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B5575572.png)
![(1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5575573.png)

![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5575597.png)
![2-{[(4-biphenylyloxy)acetyl]amino}benzamide](/img/structure/B5575605.png)

![8-fluoro-N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5575622.png)
![2-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B5575636.png)
![5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxybenzoic acid](/img/structure/B5575643.png)


